GAT228 - 1446648-15-2

GAT228

Catalog Number: EVT-268902
CAS Number: 1446648-15-2
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GAT228 (GAT228) is the R-(+)-enantiomer of the racemic compound GAT211. [] It functions as an allosteric modulator of the cannabinoid receptor 1 (CB1R). [] Specifically, GAT228 exhibits both positive allosteric modulator (PAM) and agonist activity at the CB1R. [] This dual functionality makes it a valuable tool in scientific research exploring the therapeutic potential and mechanisms of CB1R modulation. Research suggests that GAT228 exerts its allosteric agonist activity by binding to an intracellular transmembrane helix (TMH) 1-2-4 exosite. []

Synthesis Analysis

While the provided abstracts do not detail the specific synthetic methods for GAT228, they indicate that it involves enantiomeric resolution from the racemic mixture GAT211. [] This suggests a chiral separation process is employed to isolate GAT228 from its enantiomer, GAT229. Further investigation into the synthetic literature is required for a detailed synthesis analysis.

Molecular Structure Analysis

GAT228 possesses a chiral center, giving rise to its enantiomeric nature. [] Structurally, it features a 2-phenylindole core with a nitro-containing side chain. [] Molecular modeling studies suggest this specific structure contributes to its binding affinity for both the orthosteric and allosteric sites of CB1R. [, ] Further computational analyses, such as molecular dynamics simulations, could provide more detailed insights into its interactions with the receptor.

Mechanism of Action

GAT228 acts as a mixed agonistic and positive allosteric modulator (Ago-PAM) of CB1R. [] This means it can both directly activate the receptor and enhance the binding and signaling of orthosteric agonists like CP 55,940. [, ] Its allosteric agonist activity likely stems from binding to an intracellular TMH1-2-4 exosite. [] GAT228 exhibits high affinity for this site, enabling it to exert a pharmacological effect even in the absence of an orthosteric ligand. [] At higher concentrations, GAT228 can also compete with orthosteric agonists, suggesting interaction with multiple binding sites on the CB1R. []

Applications
  • Investigating CB1R Pharmacology: GAT228 is a valuable tool for dissecting the complex pharmacology of CB1R. Its dual action as both an allosteric agonist and PAM enables researchers to study the interplay between orthosteric and allosteric sites on receptor function. []
  • Developing Novel Therapeutics: The discovery of GAT228’s enantiospecific allosteric modulation of CB1R opens avenues for developing novel therapeutics with improved drug-like properties and potentially fewer side effects compared to traditional orthosteric agonists. []
  • Exploring Therapeutic Targets: Research utilizing GAT228 has demonstrated the potential of targeting specific CB1R allosteric sites for therapeutic benefit. [] This knowledge can guide the development of highly selective allosteric modulators for various conditions.
Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationship of GAT228 and its analogs can optimize its pharmacological profile for specific therapeutic applications. []

GAT211

Compound Description: GAT211 is a racemic allosteric ligand for the cannabinoid receptor 1 (CB1) [, ]. It acts as a positive allosteric modulator (PAM), enhancing the binding of orthosteric agonists like CP55,490 and reducing the binding of orthosteric antagonists/inverse agonists like SR141716A []. GAT211 exhibits both PAM and agonist activity in various cellular contexts and mouse brain membranes [].

Relevance: GAT211 is the parent compound of GAT228, with GAT228 being the R-(+)-enantiomer of GAT211 []. The resolution of GAT211 into its enantiomers revealed that the allosteric agonist activity primarily resides with GAT228 [].

GAT229

Compound Description: GAT229 is the S-(-)-enantiomer of the racemic allosteric CB1 ligand GAT211 []. Unlike GAT228, GAT229 functions primarily as a PAM and lacks intrinsic agonist activity []. It enhances the effects of orthosteric agonists but does not directly activate CB1 on its own [].

Relevance: GAT229 is the enantiomer of GAT228, and their distinct pharmacological profiles highlight the importance of stereochemistry in CB1 allosteric modulation []. GAT229's PAM activity, in contrast to GAT228's agonist activity, suggests that subtle structural differences can significantly impact ligand behavior at the CB1 receptor.

Δ8-tetrahydrocannabinol (Δ8-THC)

Compound Description: Δ8-THC is an orthosteric agonist of the CB1 receptor []. It binds to the same site as the endogenous cannabinoid anandamide and elicits similar downstream effects [].

Relevance: Studies have shown that subthreshold doses of Δ8-THC, which alone produce minimal effects, exhibit significantly enhanced anti-nociceptive effects when co-administered with either GAT229 or GAT211 []. This suggests a synergistic interaction between these allosteric modulators and the orthosteric agonist at the CB1 receptor.

CP55,940

Compound Description: CP55,940 is a potent synthetic agonist of the CB1 receptor [, ]. It is commonly used as a pharmacological tool to investigate CB1 receptor function [, ].

Relevance: Research indicates that GAT228, like CP55,940, can bind to an allosteric site on the CB1 receptor []. Additionally, GAT228, similar to CP55,940, can act as an allosteric agonist []. This suggests that both compounds, despite potentially interacting with distinct binding sites, can influence CB1 receptor signaling.

ZCZ011

Compound Description: ZCZ011 is a 2-phenylindole-based allosteric modulator of the CB1 receptor, displaying mixed agonistic and positive allosteric modulator (Ago-PAM) properties [].

Relevance: Similar to GAT228, ZCZ011 belongs to the 2-phenylindole class of CB1 Ago-PAMs []. This structural similarity suggests potential overlap in their binding sites and mechanisms of action on the CB1 receptor. Studies have shown that both compounds can bind to multiple sites on the CB1 receptor, contributing to their complex pharmacological profiles [].

AM251

Compound Description: AM251 is a selective CB1 receptor antagonist []. It blocks the effects of both endogenous cannabinoids and exogenous CB1 agonists [].

Relevance: Research has demonstrated that the anti-nociceptive effects of GAT228 are completely blocked by AM251 []. This finding confirms that the observed analgesic actions of GAT228 are mediated specifically through the CB1 receptor.

Properties

CAS Number

1446648-15-2

Product Name

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

IUPAC Name

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1

InChI Key

OHZDCJJHWPHZJD-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GAT228; GAT-228; GAT 228;

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.